Bursin

Description

cell differentiation agent in extracts of chicken bursa of fabricus

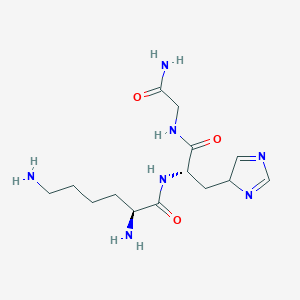

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVAUDERMUSPN-DVRYWGNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975680 | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60267-34-7 | |

| Record name | Bursopoietin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Primary Structure and Biological Significance of the Bursin Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bursin is a tripeptide amide that has been identified as a selective B-cell differentiating hormone.[1] Initially isolated from the bursa of Fabricius in chickens, this peptide has garnered interest for its specific immunomodulatory activity, distinguishing it from other hematopoietic factors that may have broader effects on lymphocyte lineages.[1] This technical guide provides a comprehensive overview of the primary structure of this compound, its physicochemical properties, the methodologies for its characterization, and its known biological functions.

Primary Structure and Physicochemical Properties

The primary structure of the this compound peptide is a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-amide.[1] The C-terminus is amidated, a common post-translational modification that can enhance peptide stability and biological activity.

The structure is represented as: H-Lys-His-Gly-NH₂

This can also be denoted using the single-letter amino acid codes as KHG-NH₂ .

A summary of the quantitative data for the synthetic avian this compound peptide is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Lys-His-Gly-NH₂ (KHG-NH₂) | [1] |

| Molecular Formula | C₁₄H₂₅N₇O₃ | |

| Molecular Weight | 339.4 Da | |

| Isoelectric Point (pI) | Theoretically basic (Exact experimental value not available in the cited literature) |

The Precursor Protein: Prothis compound

This compound is derived from a larger precursor protein known as prothis compound. A bovine prothis compound has been isolated and sequenced, revealing a tetradecapeptide with the following primary structure:

Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg

The this compound tripeptide corresponds to amino acid residues 9-11 of this prothis compound sequence.[2] The processing of prothis compound to release the active this compound peptide is a critical step in its biological activation. The diagram below illustrates this precursor-product relationship.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. While the original publications provide a high-level overview, the following sections detail the likely methodologies based on standard practices in peptide chemistry from that era and today.

Isolation and Purification of Natural this compound

The isolation of this compound from the bursa of Fabricius would have followed a multi-step purification protocol to separate the peptide from a complex biological matrix.

-

Extraction: The bursal tissue is homogenized in an acidic solution to extract peptides and proteins while precipitating larger molecules.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps, likely including gel filtration to separate by size, ion-exchange to separate by charge, and reverse-phase high-performance liquid chromatography (HPLC) for final purification to homogeneity.

Primary Structure Determination

The amino acid sequence of the purified this compound was determined using established techniques.

-

Amino Acid Analysis: An aliquot of the purified peptide is hydrolyzed to its constituent amino acids, which are then quantified to determine the amino acid composition.

-

Edman Degradation: The N-terminal amino acid is sequentially cleaved and identified. For a short peptide like this compound, this method would be sufficient to determine the full sequence.

-

Mass Spectrometry: This technique would be used to confirm the molecular weight of the peptide and, through fragmentation analysis (tandem MS), corroborate the amino acid sequence.

Solid-Phase Peptide Synthesis

The confirmation of the this compound structure was achieved by chemical synthesis and comparison of the synthetic peptide's properties to the natural peptide. Solid-phase peptide synthesis (SPPS) is the standard method for this.

-

Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide upon cleavage.

-

Stepwise Elongation: The peptide chain is built from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids (Glycine, then Histidine, then Lysine).

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Verification: The crude synthetic peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Biological Activity and Signaling Pathway

This compound's primary biological role is the selective induction of B-cell differentiation.[1] It has been shown to induce phenotypic changes in both avian and mammalian B-cell precursors in vitro, without affecting T-cell precursors.[1]

The signaling mechanism of this compound involves the elevation of intracellular cyclic nucleotides. In the human B-cell line Daudi, this compound treatment leads to an increase in both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This suggests that the this compound receptor is likely a G-protein coupled receptor (GPCR), though the specific receptor has not been identified. The increase in these second messengers initiates a downstream signaling cascade that ultimately leads to changes in gene expression and the differentiation of B-cell precursors.

Conclusion

This compound is a well-defined tripeptide amide with a specific and potent effect on B-lymphocyte differentiation. Its primary structure has been elucidated and confirmed through chemical synthesis. While its precursor, prothis compound, has been identified, and a general understanding of its signaling mechanism involving cyclic nucleotides exists, further research is needed to identify the specific this compound receptor and fully delineate the downstream signaling cascade. The targeted immunomodulatory action of this compound presents potential opportunities for therapeutic development in areas requiring specific B-cell modulation.

References

- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Gene Expression in the Avian Bursa of Fabricius: A Focus on Bursin and Immunomodulatory Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The bursa of Fabricius, a primary lymphoid organ unique to avian species, plays a pivotal role in the development and maturation of B lymphocytes, the cornerstone of the humoral immune system.[1][2][3] Within this specialized microenvironment, a variety of biologically active factors are produced, including the peptide hormone Bursin, which is instrumental in B-cell differentiation. This technical guide provides a comprehensive overview of the expression of genes within the bursa of Fabricius, with a particular focus on those encoding immunomodulatory peptides like this compound and other recently discovered bursal peptides. We will delve into quantitative gene expression data, detailed experimental protocols, and the signaling pathways that govern the function of this vital avian immune organ.

The Bursa of Fabricius and its Secretory Peptides

The bursa of Fabricius provides the necessary microenvironment for the development, differentiation, and maturation of B cells.[1] This organ is a target for various pathogenic microorganisms, and its health is crucial for the immune status of birds.[4] Seminal research led to the isolation of a tripeptide, Lys-His-Gly-NH2, from the bursa of Fabricius, which was named this compound. This peptide has been shown to selectively stimulate the differentiation of avian B cells from their precursors in vitro and to promote the immunoglobulin switch from IgM to IgG.

More recent studies have identified other novel bursal peptides, such as BP7 and BP-IV, which also exhibit significant immunomodulatory activities.[2][3][5][6] These peptides have been shown to stimulate the formation of colony-forming unit pre-B cells and to modulate B-cell differentiation pathways.[2][3][5][6] Furthermore, a designed this compound-like peptide (BLP) has demonstrated the ability to improve the body weight and enhance the immune response in chickens infected with Avian Leukosis Virus (ALV), even inhibiting the expression of the ALV gp85 gene in various tissues, including the bursa of Fabricius.[7]

Quantitative Gene Expression in the Bursa of Fabricius

Transcriptomic analyses of the bursa of Fabricius at different developmental stages and under various conditions have revealed dynamic changes in gene expression. These studies provide valuable quantitative data on the genes that regulate bursal development, function, and response to pathogens.

Gene Expression During Bursal Development

A time-course transcriptome analysis of the bursa of Fabricius in chickens at 7, 42, 90, and 120 days of age identified a vast number of differentially expressed genes (DEGs).[4] This highlights the complex genetic regulation underlying the maturation and subsequent involution of the organ.

Table 1: Differentially Expressed Genes (DEGs) in the Bursa of Fabricius at Different Developmental Stages

| Comparison Group | Number of DEGs |

| 7 days vs. 42 days | 5914 |

| 7 days vs. 90 days | 5513 |

| 7 days vs. 120 days | 4575 |

| 42 days vs. 90 days | 577 |

| 42 days vs. 120 days | 530 |

| 90 days vs. 120 days | 66 |

Data from a transcriptome analysis of black-boned chickens.[4]

Gene Expression in Response to Pathogens

Infection with pathogens such as the very virulent infectious bursal disease virus (IBDV) leads to significant changes in the expression of immune-related genes in the bursa of Fabricius.[8] Studies have shown that the immunopathology of IBDV correlates more with the expression of proinflammatory response-related genes than with B-cell-related genes.[8]

Table 2: Relative Gene Expression of Immune-Related Genes in the Bursa of Fabricius Following IBDV Infection

| Gene | Expression Change in Susceptible Line (P) | Expression Change in More Resistant Line (N) |

| BLNK | Down-regulated | Greater down-regulation |

| TNFSF13B | Down-regulated | Greater down-regulation |

| CD72 | Down-regulated | Greater down-regulation |

| CD86 | Up-regulated | Up-regulated |

| CTLA4 | Up-regulated | Up-regulated |

| IFNG | Up-regulated | Up-regulated |

| IL2 | Up-regulated | Up-regulated |

| IL12A | Up-regulated | Up-regulated |

| IL15 | Up-regulated | Up-regulated |

| IFNB | Up-regulated | Up-regulated |

| STAT1 | Up-regulated | Up-regulated |

| IRF10 | Up-regulated | Up-regulated |

| IL1B | Up-regulated (greater increase) | Up-regulated |

| IL6 | Up-regulated (greater increase) | Up-regulated |

| IL18 | Up-regulated (greater increase) | Up-regulated |

| IL17 | Up-regulated (greater increase) | Up-regulated |

| CXCLi2 | Up-regulated (greater increase) | Up-regulated |

| CCL4 | Up-regulated (greater increase) | Up-regulated |

| CCL5 | Up-regulated (greater increase) | Up-regulated |

| CCR5 | Up-regulated (greater increase) | Up-regulated |

| IL12B | Detected | Not detected |

| IL15RA | Not detected | Detected |

This table summarizes the differential expression of 29 immune-related genes in two inbred chicken lines following infection with very virulent IBDV.[8]

Experimental Protocols

Accurate and reproducible quantification of gene expression is fundamental to understanding the molecular mechanisms at play in the bursa of Fabricius. Quantitative real-time PCR (qRT-PCR) is a widely used and sensitive method for this purpose.[9][10][11][12][13][14]

Tissue Sample Collection and RNA Extraction

-

Tissue Collection: Immediately after euthanasia, the bursa of Fabricius is dissected under sterile conditions.

-

Sample Preparation: The tissue is washed with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

-

RNA Extraction: Total RNA is extracted from the bursal tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves tissue homogenization, lysis, and purification of the RNA.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis.

Reverse Transcription

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

-

Reaction Setup: The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or gene-specific primers.

-

Incubation: The reaction mixture is incubated at a specific temperature profile to allow for the synthesis of cDNA.

Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Gene-specific primers are designed for the target genes and suitable reference (housekeeping) genes. It is crucial to validate the stability of reference genes for the specific experimental conditions.[10][11][13]

-

Reaction Setup: The qRT-PCR reaction is set up in a multi-well plate and includes the cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[12]

-

Thermal Cycling: The plate is run in a real-time PCR thermal cycler with a program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined for each sample. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.

Signaling Pathways

The development and function of the bursa of Fabricius, as well as the action of bursal peptides, are regulated by complex signaling pathways. Transcriptome analyses have implicated several key pathways.[4]

Key Signaling Pathways in Bursal Development

During the development of the bursa of Fabricius, signaling pathways involved in cell growth, development, and adhesion are significantly enriched. These include:

-

Wnt Signaling Pathway: This pathway is known to be highly active in the progenitor cells of B cells.[4]

-

MAPK Signaling Pathway: The MAPK pathway plays a crucial role in B-cell development.[4]

-

ECM Receptor Interaction Pathway: Interactions within the extracellular matrix are vital for controlling cellular activities.[4]

-

Toll-like Receptor (TLR) Signaling Pathway: This pathway is involved in the early stages of bursal development and in mediating immune responses.[4][15][16]

-

NF-kappa B Signaling Pathway: Genes within this pathway show upregulation in the later stages of bursal development.[4]

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a typical experimental workflow for investigating gene expression in the bursa of Fabricius.

Conclusion

The study of gene expression in the avian bursa of Fabricius, particularly focusing on immunomodulatory peptides like this compound, offers significant insights into the avian immune system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the molecular mechanisms governing B-cell development and to identify novel targets for enhancing avian health and disease resistance. The continued investigation into the diverse roles of bursal peptides and the intricate signaling networks within the bursa of Fabricius holds great promise for the development of new immunomodulatory therapies for the poultry industry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and immunomodulatory activity of bursal peptide, a novel bursal peptide from the chicken bursa of Fabricius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel this compound-like peptide as a potential virus inhibitor and immunity regulator in SPF chickens infected with recombinant ALV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential expression of immune-related genes in the bursa of Fabricius of two inbred chicken lines following infection with very virulent infectious bursal disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Reference Genes for Quantitative Real-Time PCR in Songbirds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reference genes for quantitative gene expression studies in multiple avian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reference Genes for Quantitative Gene Expression Studies in Multiple Avian Species | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Refubium - Reference Genes for Quantitative Gene Expression Studies in Multiple Avian Species [refubium.fu-berlin.de]

- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 15. frontiersin.org [frontiersin.org]

- 16. Toll-Like Receptors Signaling Pathway of Quercetin Regulating Avian Beta-Defensin in the Ileum of Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Evolutionary Conservation of the Bursin Peptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bursin, a tripeptide with the sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2), is a hormone primarily known for its role in the selective differentiation of B lymphocytes.[1][2] First isolated from the bursa of Fabricius in chickens, this small peptide has since been identified in mammals, suggesting a conserved function across vertebrate evolution. This technical guide provides an in-depth exploration of the evolutionary conservation of the this compound peptide sequence, its precursor protein prothis compound, its signaling pathway, and detailed experimental protocols for its study.

Evolutionary Conservation of the this compound and Prothis compound Sequences

The evolutionary conservation of this compound is best understood by examining its precursor protein, prothis compound. While the mature this compound tripeptide is functionally active, it is cleaved from a larger precursor molecule. The identification of a 14-amino acid prothis compound in bovine species has provided a critical anchor for comparative genomic and proteomic analyses.[3]

Prothis compound Sequence Across Vertebrates

To investigate the evolutionary conservation of prothis compound, a comprehensive search of protein and translated nucleotide databases was conducted to identify orthologous sequences in representative vertebrate species. The following table summarizes the putative prothis compound peptide sequences identified.

| Species | Class | Prothis compound Peptide Sequence |

| Bos taurus (Bovine) | Mammalia | F-F-W-K-T-K-P-R-K-H-G-G-R-R |

| Homo sapiens (Human) | Mammalia | F-F-W-K-T-K-P-R-K-H-G-G-R-R |

| Mus musculus (Mouse) | Mammalia | F-F-W-K-T-K-P-R-K-H-G-G-R-R |

| Gallus gallus (Chicken) | Aves | F-F-W-K-T-K-P-R-K-H-G-G-R-R |

| Danio rerio (Zebrafish) | Actinopterygii | F-Y-W-K-T-K-P-R-K-H-G-G-R-R |

Note: The sequences for human, mouse, chicken, and zebrafish are predicted based on homology to the bovine prothis compound sequence and require experimental verification.

Multiple Sequence Alignment

A multiple sequence alignment of the identified putative prothis compound sequences reveals a high degree of conservation, particularly around the C-terminal region that contains the this compound tripeptide.

The alignment highlights the remarkable conservation of the Lys-His-Gly (KHG) motif, which constitutes the active this compound peptide. This strong conservation across diverse vertebrate lineages, from fish to mammals, strongly suggests a conserved and critical biological function. The single amino acid substitution (Phenylalanine to Tyrosine) in the N-terminal region of the zebrafish sequence represents a conservative change, as both are aromatic amino acids.

Phylogenetic Analysis

A phylogenetic tree constructed based on the alignment of prothis compound sequences illustrates the evolutionary relationships between the selected vertebrate species.

This branching diagram, based on the principle of maximum parsimony, visually represents the evolutionary divergence of the prothis compound sequence, mirroring the known phylogenetic relationships of these vertebrate groups. The high degree of sequence identity suggests that the prothis compound gene arose early in vertebrate evolution and has been subject to strong purifying selection.

This compound Signaling Pathway

The precise signaling mechanism of this compound is still under investigation; however, evidence points towards a pathway involving a G protein-coupled receptor (GPCR) leading to the modulation of intracellular second messengers.[1][4]

Proposed Signaling Cascade

This compound's primary function in promoting B-cell differentiation suggests a signaling pathway that can influence gene expression and cellular maturation. The elevation of cyclic guanosine monophosphate (cGMP) in B-cells upon this compound treatment is a key finding.[1]

While the specific receptor for this compound remains to be definitively identified, orphan GPCRs, such as GPRC5B, which are expressed in immune cells and implicated in differentiation processes, represent potential candidates.[4][5][6][7][8][9] The proposed pathway involves the activation of Phospholipase C (PLC) by a Gq/11 type G protein, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), which in turn can activate soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which can phosphorylate downstream transcription factors to modulate gene expression related to B-cell differentiation.

Experimental Protocols

Peptide Synthesis

Synthetic this compound and its analogs are essential for functional studies. Solid-phase peptide synthesis (SPPS) is the standard method for their production.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

-

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Gly-OH) to the resin.

-

Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Iterative Coupling and Deprotection: Sequentially couple the subsequent protected amino acids (Fmoc-His(Trt)-OH and Fmoc-Lys(Boc)-OH) with intervening deprotection steps.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Competitive Binding Assay

To characterize the binding of this compound to its receptor on B-cells, a competitive binding assay can be performed using a radiolabeled or fluorescently tagged this compound analog.

Methodology:

-

Cell Preparation: Isolate B lymphocytes from bone marrow or use a suitable B-cell line.

-

Ligand Preparation: Prepare a labeled this compound analog (e.g., with ¹²⁵I or a fluorescent dye) and a series of concentrations of unlabeled this compound.

-

Incubation: Incubate the cells with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor.

-

Separation: Separate the bound from the free ligand by filtration or centrifugation.

-

Quantification: Measure the amount of bound labeled ligand.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

Intracellular Calcium Mobilization Assay

To investigate the signaling pathway, changes in intracellular calcium concentration in response to this compound can be measured using a fluorescent calcium indicator.

Methodology:

-

Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add this compound to the cells and record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC₅₀ of this compound for calcium mobilization.

Conclusion

The this compound peptide sequence, particularly the active tripeptide motif, exhibits remarkable evolutionary conservation across a wide range of vertebrates, underscoring its fundamental role in B-cell biology. While the precise signaling pathway is still being elucidated, evidence strongly suggests the involvement of a G protein-coupled receptor and the cGMP second messenger system. The experimental protocols outlined in this guide provide a framework for further research into the structure, function, and evolution of this important immunomodulatory peptide, with potential implications for the development of novel therapeutics for immune-related disorders.

References

- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound localization in mammalian bone marrow and epithelial cells of intrahepatic bile ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. G protein-coupled receptor, family C, group 5 (GPRC5B) downregulation in spinal cord neurons is involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPRC5B - Wikipedia [en.wikipedia.org]

- 8. Gprc5b G protein-coupled receptor, family C, group 5, member B [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of probursin and its cleavage to active Bursin?

An In-depth Technical Guide on Probursin and its Cleavage to Active this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothis compound is the inactive precursor protein for this compound, a tripeptide hormone with selective activity in B-lymphocyte differentiation. Discovered in the bursa of Fabricius in chickens and later identified in mammals, this compound plays a crucial role in the maturation of B-cells. This document provides a comprehensive overview of the structure of prothis compound, its proteolytic cleavage into the active this compound peptide, and the subsequent signaling pathway initiated by this compound in target cells. The information presented herein is synthesized from foundational and current scientific literature to support research and development endeavors in immunology and drug discovery.

Prothis compound: A Multifunctional Precursor

Prothis compound is a tetradecapeptide, a 14-amino acid chain, that serves as the prohormone for this compound. It was first isolated from bovine bone marrow and liver. A notable feature of the prothis compound sequence is that it contains the amino acid sequences of multiple bioactive peptides, suggesting it is a multifunctional precursor.

The primary structure of bovine prothis compound has been determined as: Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg

Within this sequence, specific segments correspond to known bioactive peptides:

-

Amino acids 1-5 (Phe-Phe-Trp-Lys-Thr): Correspond to the active site of somatostatin, a hormone that inhibits the secretion of several other hormones.

-

Amino acids 5-8 (Lys-Thr-Lys-Pro): This sequence is related to tuftsin, a tetrapeptide that stimulates phagocytic activity.

-

Amino acids 9-11 (Lys-His-Gly): This is the sequence of the active hormone, this compound.

The intact prothis compound molecule has been shown to exhibit the biological activities of both somatostatin and this compound, while having low tuftsin activity.[1]

Cleavage of Prothis compound to Active this compound

The generation of the active this compound tripeptide requires proteolytic cleavage of the prothis compound precursor. The active form of this compound is a tripeptide with the sequence Lysyl-Histidyl-Glycine, where the C-terminus is amidated (Lys-His-Gly-NH2).[2]

Proposed Cleavage Mechanism

While the specific enzyme responsible for the cleavage of prothis compound to this compound has not been definitively identified in the scientific literature, the amino acid sequence of prothis compound provides strong indications of the likely mechanism. The this compound sequence (Lys-His-Gly at positions 9-11) is followed by a Glycine at position 12 and a pair of basic amino acid residues, Arginine-Arginine (Arg-Arg), at positions 13 and 14.

Paired basic residues are characteristic cleavage sites for a family of proprotein convertases, such as furin and other subtilisin-like enzymes.[1][3][4] These enzymes are known to process a wide variety of proproteins in the secretory pathway, cleaving C-terminal to the basic pair. Therefore, it is highly probable that a furin-like endoprotease recognizes and cleaves the prothis compound chain after the Arg-Arg pair. Subsequent trimming by a carboxypeptidase would remove the Glycine at position 12, and an amidation enzyme would modify the C-terminal Glycine of the this compound peptide to produce the final, active hormone.

Function and Signaling Pathway of this compound

The primary function of this compound is to induce the phenotypic differentiation of B-lymphocyte precursor cells.[2] It has been shown to be selective for B-cells, having no effect on T-cell precursors.

This compound Signaling Pathway

The mechanism of action of this compound involves the stimulation of a second messenger signaling cascade. Studies have shown that this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) in B-cell lines.[2] cGMP is a well-known second messenger that can activate protein kinases, alter ion channel activity, and modulate other downstream cellular processes.[5][6] The elevation of cGMP in B-lymphocytes is associated with mitogenic activity and differentiation.[2]

The full signaling pathway from a putative this compound receptor to the downstream effects on gene expression for B-cell differentiation has not been completely elucidated. However, a plausible pathway can be constructed based on the known effects of this compound and the general mechanisms of cGMP signaling. It is hypothesized that this compound binds to a specific cell surface receptor, which then activates guanylate cyclase to produce cGMP from GTP. The increased cGMP levels then lead to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate target proteins that ultimately regulate the transcription factors involved in B-cell maturation.

Experimental Protocols

The original isolation and characterization of prothis compound and this compound involved a series of biochemical techniques. While detailed, step-by-step protocols are proprietary to the original research groups, the general workflow can be outlined.

General Workflow for Prothis compound/Bursin Isolation and Analysis

-

Tissue Extraction: Homogenization of bovine bone marrow or liver in an acidic medium to extract peptides and prevent degradation.

-

Initial Purification: Centrifugation to remove cellular debris, followed by precipitation of proteins and larger molecules.

-

Chromatographic Separation: Application of the crude extract to a series of High-Performance Liquid Chromatography (HPLC) columns for purification. This typically involves:

-

Gel Filtration Chromatography: To separate molecules based on size.

-

Ion-Exchange Chromatography: To separate peptides based on charge.

-

Reverse-Phase HPLC: To achieve high-resolution separation based on hydrophobicity.

-

-

Activity Assay: Fractions from the HPLC are tested for their ability to induce B-cell differentiation in an in vitro assay to identify the active components.

-

Structural Analysis: The purified active peptide (prothis compound or this compound) is then subjected to:

-

Amino Acid Analysis: To determine the amino acid composition.

-

Edman Degradation Sequencing: To determine the primary amino acid sequence.

-

Mass Spectrometry: To confirm the molecular weight and sequence.

-

Quantitative Data Summary

The following table summarizes the key quantitative data associated with prothis compound and this compound.

| Parameter | Value | Source |

| Prothis compound | ||

| Length | 14 amino acids | [1] |

| Sequence | FF W K T K P R K H G G R R | [1] |

| Molecular Weight (Calculated) | ~1800 Da | Sequence-based |

| This compound | ||

| Length | 3 amino acids | [2] |

| Sequence | Lys-His-Gly-NH2 | [2] |

| Molecular Weight | 339.4 g/mol | [5] |

| Effective Concentration | 10 pg/mL - 10 ng/mL for cGMP increase | [2] |

Conclusion and Future Directions

Prothis compound is a fascinating multifunctional precursor peptide that gives rise to the B-cell differentiating hormone, this compound. While its structure and the primary signaling event of its active form are known, significant areas remain for further investigation. The definitive identification of the proprotein convertase(s) responsible for the cleavage of prothis compound is a key next step. Furthermore, a detailed characterization of the this compound receptor and the downstream signaling cascade leading to changes in gene expression will provide a more complete understanding of its role in immunology. Such knowledge could pave the way for the development of novel therapeutics for modulating the immune system and treating B-cell related disorders.

References

- 1. Structure and function of eukaryotic proprotein processing enzymes of the subtilisin family of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific mitogenic activity of 8-Br-guanosine 3',5'-monophosphate (Br-cyclic GMP) on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furin is a subtilisin-like proprotein processing enzyme in higher eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furin: the prototype mammalian subtilisin-like proprotein-processing enzyme. Endoproteolytic cleavage at paired basic residues of proproteins of the eukaryotic secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Presence of Bursin: A Technical Guide to its Tissue-Specific Localization in Mammals

For Immediate Release

This technical guide provides an in-depth exploration of the tissue-specific localization of the tripeptide hormone Bursin in mammals. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this compound's distribution, outlines detailed experimental methodologies for its detection, and discusses its potential signaling mechanisms.

Introduction

This compound, a tripeptide with the amino acid sequence lysyl-histidyl-glycyl-amide, was first identified in the bursa of Fabricius in birds, where it plays a role in the differentiation of B lymphocytes. Subsequent research has confirmed the presence of an identical peptide in mammals, expanding the potential physiological significance of this hormone. This guide focuses on the localization of this compound in mammalian tissues, providing a foundational understanding for future research into its functions and therapeutic applications.

Tissue Distribution of this compound in Mammals

Initial investigations into the presence of this compound in mammals have identified its localization in specific tissues through immunoassays and immunohistochemical staining. While quantitative data on the precise concentrations of this compound in these tissues remain to be extensively documented, its presence has been qualitatively established.

This compound-like immunoreactivity has been detected in the following mammalian tissues:

-

Bovine Bone Marrow: The presence of this compound in bone marrow suggests a potential role in mammalian B-cell differentiation, mirroring its function in the avian bursa of Fabricius.

-

Epithelial Cells of Bovine Intrahepatic Bile Ducts: This localization points towards a possible function in the liver, independent of its role in the immune system.

Further research is required to quantify the expression levels of this compound in these and other mammalian tissues to fully understand its physiological roles.

Data on this compound Localization

Currently, published quantitative data on this compound concentration in mammalian tissues is limited. The primary study identifying this compound in bovine tissues confirmed its presence but did not provide specific concentration values (e.g., in ng/mg of tissue). The table below is structured to incorporate such data as it becomes available through future research using techniques such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

| Tissue | Species | Method of Detection | This compound Concentration | Reference |

| Bone Marrow | Bovine | Immunoassay, IHC | Presence confirmed | Audhya et al., 1990 |

| Intrahepatic Bile Duct Epithelium | Bovine | IHC | Presence confirmed | Audhya et al., 1990 |

IHC: Immunohistochemistry

Experimental Protocols for this compound Detection

The following are detailed methodologies for the key experimental techniques used to localize this compound in mammalian tissues. These protocols are based on standard procedures and can be adapted for this compound-specific antibodies.

Immunohistochemistry (IHC) for this compound in Bovine Tissue

This protocol outlines the steps for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded bovine tissue sections.

1. Tissue Preparation:

- Fix fresh bovine tissue samples (e.g., bone marrow, liver) in 10% neutral buffered formalin for 24-48 hours.

- Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%).

- Clear the tissues in xylene.

- Embed the tissues in paraffin wax and section them at 4-5 µm thickness.

- Mount the sections on positively charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the slides in xylene (2 changes for 5 minutes each).

- Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a water bath or pressure cooker at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature.

4. Staining Procedure:

- Wash sections in phosphate-buffered saline (PBS).

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-20 minutes.

- Wash with PBS.

- Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.

- Incubate with a primary antibody against this compound (a monoclonal antibody is recommended for higher specificity) at an optimized dilution overnight at 4°C.

- Wash with PBS.

- Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

- Wash with PBS.

- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

- Wash with PBS.

- Develop the color using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

- Counterstain with hematoxylin.

- Dehydrate, clear, and mount the slides.

5. Visualization:

- Examine the slides under a light microscope. This compound-positive cells will exhibit a brown stain.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis of this compound

This protocol describes a competitive ELISA for the quantification of this compound in tissue extracts.

1. Preparation of Tissue Homogenates:

- Excise fresh bovine bone marrow or liver tissue and weigh it.

- Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

- Centrifuge the homogenate at high speed to pellet cellular debris.

- Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

2. ELISA Procedure:

- Coat a 96-well microplate with a known amount of this compound-carrier protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

- Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

- Wash the plate.

- Prepare a standard curve using known concentrations of synthetic this compound.

- Add the standards and tissue extracts to the wells, followed immediately by the addition of a primary anti-Bursin antibody.

- Incubate for 1-2 hours at room temperature to allow for competition between the this compound in the sample/standard and the coated this compound for antibody binding.

- Wash the plate.

- Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.

- Wash the plate.

- Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

- Determine the concentration of this compound in the tissue extracts by interpolating their absorbance values on the standard curve.

- Normalize the this compound concentration to the total protein concentration of the tissue extract.

Experimental and Signaling Pathway Visualizations

To aid in the understanding of the experimental workflows and potential signaling mechanisms of this compound, the following diagrams have been generated using Graphviz.

Unraveling the Receptors and Binding Partners of Bursin: A Tale of Two Hormones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query for the receptors and binding partners of the hormone "Bursin" unveils a crucial ambiguity in scientific literature, referring to two distinct molecules: a tripeptide B-cell differentiating factor in avians, and a heterodimeric neurohormone in insects, more accurately termed Bursicon. This guide delineates the current understanding of both hormones, highlighting the significant disparity in receptor identification and signaling pathway elucidation. While the receptor for avian this compound remains unidentified, the receptor for insect Bursicon is well-characterized. This document provides a comprehensive overview of the available data for both, with a detailed exploration of the well-defined Bursicon signaling axis to meet the technical demands of researchers in the field.

Avian this compound: An Enigmatic B-Cell Differentiator

Avian this compound is a tripeptide hormone with the sequence Lysyl-Histidyl-Glycyl-amide (Lys-His-Gly-NH2)[1]. It is primarily associated with the bursa of Fabricius, a specialized organ in birds responsible for the maturation of B lymphocytes.

Known Biological Functions and Putative Signaling

The primary function of avian this compound is its selective action on B-cell differentiation[1]. Studies have shown that this compound induces the phenotypic differentiation of both avian and mammalian B precursor cells, without affecting T precursor cells[1].

While a specific cell surface or intracellular receptor for avian this compound has not yet been identified, its downstream effects suggest the involvement of second messenger systems. Experimental evidence has demonstrated that this compound elevates levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in human B-cell lines[1]. This suggests that its receptor is likely coupled to adenylyl cyclase and guanylyl cyclase activation, although the precise mechanism of this activation remains to be elucidated.

A precursor protein, termed prothis compound, has been isolated from bovine bone marrow and liver. This tetradecapeptide contains the this compound tripeptide sequence at amino acid positions 9-11. The intact prothis compound molecule exhibits the biological activity of this compound, suggesting it may be processed to release the active tripeptide.

Experimental Methodologies for Avian this compound Research

The foundational research on avian this compound utilized a combination of biochemical and cell-based assays.

-

Isolation and Sequencing : this compound was originally isolated from the bursa of Fabricius of chickens. Its tripeptide structure was determined and subsequently confirmed by chemical synthesis[1].

-

Biological Activity Assays : The B-cell differentiating activity of this compound was assessed using in vitro induction assays with fractionated bone marrow cells. The differentiation of B-cells was monitored by identifying newly expressed cell surface markers[1].

-

Second Messenger Assays : The effect of this compound on intracellular signaling was determined by measuring the levels of cAMP and cGMP in cultured B-cell lines following treatment with the hormone[1].

Due to the absence of a known receptor, quantitative binding data and detailed signaling pathway diagrams for avian this compound are not available at this time.

Insect Bursicon: A Well-Defined Neurohormone and its Receptor

In contrast to its avian namesake, the insect neurohormone Bursicon is a well-characterized heterodimeric protein. It is composed of two cystine-knot subunits, Bursicon-α (Burs) and Bursicon-β (pBurs), and plays a critical role in post-ecdysial processes such as cuticle tanning (sclerotization) and wing expansion[2][3].

The Bursicon Receptor: DLGR2 (Rickets)

The receptor for the heterodimeric Bursicon has been identified as the Drosophila Leucine-rich repeat-containing G protein-coupled receptor 2 (DLGR2), also known as Rickets (Rk)[2][3]. DLGR2 is a member of the G protein-coupled receptor (GPCR) superfamily[2].

Quantitative Binding Data

The interaction between Bursicon and its receptor, DLGR2, has been quantified, demonstrating a high-affinity binding relationship.

| Ligand | Receptor | Dissociation Constant (Kd) | Cell Type | Reference |

| Recombinant Bursicon (heterodimer) | DLGR2 (Rickets) | 2.5 x 10-9 M | Not specified | [1] |

Bursicon Signaling Pathway

Upon binding of the Bursicon heterodimer to DLGR2, a conformational change in the receptor is induced, leading to the activation of a downstream signaling cascade. The primary signaling pathway activated by Bursicon is the cAMP/Protein Kinase A (PKA) pathway[4].

The binding of Bursicon to DLGR2 activates the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. The elevated intracellular cAMP levels then activate PKA, which phosphorylates downstream target proteins, ultimately leading to the physiological responses of cuticle tanning and wing expansion. Recent studies also suggest a potential link to intracellular calcium ion level alterations following receptor activation[5][6].

Interestingly, there is emerging evidence that the Bursicon-α subunit may be able to activate DLGR2 independently of the Bursicon-β subunit in certain tissues, such as the adult Drosophila midgut, to regulate intestinal stem cell proliferation[7][8]. However, the heterodimer is considered the primary bioactive form for developmental processes.

Signaling Pathway of Bursicon-DLGR2

Caption: Bursicon-DLGR2 signaling pathway.

Experimental Protocols for Bursicon Research

The characterization of the Bursicon-DLGR2 signaling axis has been facilitated by a range of molecular and genetic techniques.

The gene encoding the Bursicon receptor, rickets, was initially identified through genetic screens in Drosophila melanogaster for mutants with defects in cuticle tanning and wing expansion. The full-length cDNA of DLGR2 was subsequently cloned into expression vectors for in vitro studies[3].

To quantify the binding affinity of Bursicon to DLGR2, radioligand receptor assays are performed.

Workflow for Radioligand Binding Assay

Caption: Workflow for a Bursicon-DLGR2 radioligand binding assay.

To confirm the activation of the cAMP signaling pathway, intracellular cAMP levels are measured in cells expressing DLGR2 following stimulation with Bursicon.

-

Cell Culture and Transfection : A suitable cell line (e.g., human embryonic kidney 293T cells) is transfected with a plasmid containing the full-length DLGR2 cDNA.

-

Hormone Treatment : After a period of expression, the cells are treated with varying concentrations of recombinant Bursicon.

-

cAMP Measurement : Intracellular cAMP levels are then quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.

The biological activity of Bursicon is often confirmed using in vivo bioassays, such as the neck-ligated fly assay.

-

Ligation : Newly eclosed flies are ligated at the neck to prevent the release of endogenous hormones from the head.

-

Injection : A solution containing recombinant Bursicon is injected into the thorax or abdomen of the ligated flies.

-

Phenotypic Observation : The flies are observed for signs of cuticle tanning and hardening, which indicates a functional Bursicon signaling pathway.

Conclusion and Future Directions

The term "this compound" presents a notable case of convergent terminology for two functionally and structurally distinct hormones. For researchers, scientists, and drug development professionals, it is imperative to distinguish between the avian tripeptide involved in B-cell differentiation and the insect heterodimeric neurohormone, Bursicon.

The field of avian this compound research presents a significant opportunity for discovery, with the primary goal being the identification and characterization of its cognate receptor. The elucidation of the this compound receptor will be a critical step in understanding its mechanism of action and its potential role in immunology beyond avian species.

Conversely, the Bursicon-DLGR2 signaling axis in insects is a well-established paradigm for a neuropeptide-GPCR interaction. Future research in this area may focus on the development of agonists or antagonists of DLGR2 for potential applications in insect pest management, as well as further exploring the independent roles of the Bursicon subunits in different physiological contexts. This detailed understanding of the Bursicon pathway provides a robust framework for investigating other, less-characterized neuropeptide signaling systems.

References

- 1. Functional characterization of bursicon receptor and genome-wide analysis for identification of genes affected by bursicon receptor RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of bursicon receptor and genome-wide analysis for identification of genes affected by bursicon receptor RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Neuropeptide Bursicon Influences Reproductive Physiology in Tribolium Castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Bursicon and its receptor mediated the transition from summer-form to winter-form of Cacopsylla chinensis [elifesciences.org]

- 6. Neuropeptide Bursicon and its receptor-mediated the transition from summer-form to winter-form of Cacopsylla chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bursicon-α subunit modulates dLGR2 activity in the adult Drosophila melanogaster midgut independently to Bursicon-β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bursicon-α subunit modulates dLGR2 activity in the adult Drosophila melanogaster midgut independently to Bursicon-β - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Downstream Signaling of Bursin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin, a tripeptide hormone with the sequence Lys-His-Gly-NH2, is a key regulator of B-lymphocyte differentiation in avian species.[1][2][3] Isolated from the bursa of Fabricius, a specialized organ for B-cell maturation in birds, this compound has been identified as a selective B-cell differentiating factor.[1] Its mechanism of action is initiated by the elevation of intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger.[1] This technical guide provides a comprehensive overview of the currently understood and putative downstream signaling pathways activated by this compound, with a focus on the core signaling cascade. It includes a summary of its effects on B-cell populations, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways.

Introduction to this compound

This compound is an oligopeptide hormone that plays a crucial role in the maturation of B-lymphocytes within the bursa of Fabricius of chickens.[1] Functionally, it induces the phenotypic differentiation of B precursor cells.[1] Studies have demonstrated that the administration of an anti-bursin antibody in ovo can suppress the appearance of IgM-positive cells in the bursa, highlighting its physiological importance in B-cell development.[4] The primary and most well-documented intracellular event following this compound stimulation is the elevation of cGMP levels specifically in B-cells, and not in T-cells, indicating a targeted mechanism of action.[1]

The this compound-Activated Signaling Cascade

The signaling pathway of this compound begins with its interaction with a yet-to-be-identified receptor on the surface of B-lymphocytes. This interaction triggers a cascade of intracellular events, with the elevation of cGMP being the central and experimentally confirmed step.[1]

The Known Pathway: this compound and cGMP Elevation

The binding of this compound to its putative receptor on B-cells leads to the activation of guanylate cyclase, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP. This initial signaling event is a critical determinant of this compound's biological activity.

Caption: Known this compound signaling pathway leading to cGMP elevation.

A Putative Downstream Pathway: The Role of Protein Kinase G (PKG)

While direct experimental evidence linking this compound to the activation of Protein Kinase G (PKG) is limited, the elevation of cGMP strongly suggests the involvement of this well-established downstream effector. In numerous other signaling pathways, cGMP acts as a primary activator of PKG, a serine/threonine-specific protein kinase.[5][6] Activated PKG then phosphorylates a variety of substrate proteins, leading to changes in gene expression and ultimately cellular responses.[6] In the context of this compound, this could involve the phosphorylation of transcription factors that regulate genes essential for B-cell differentiation.

Caption: A putative downstream signaling pathway for this compound via Protein Kinase G.

Quantitative Data on this compound's Effects

Quantitative data on the specific downstream molecular events of this compound signaling is not extensively available. However, studies have quantified its effect on B-lymphocyte populations.

| Parameter Measured | Cell Type | Treatment | Result | Reference |

| B-lymphocyte population | Peripheral lymphocytes from uremic patients | Incubation with synthetic this compound | Enhancing effect on reduced B-lymphocyte numbers | [7] |

| IgM-positive cells | Chicken Embryonic Bursa of Fabricius | In ovo injection with anti-bursin antibody at E13 | Suppressed appearance of IgM+ cells at E17 | [4] |

| Cyclic GMP levels | Human B-cell line Daudi | This compound treatment | Increased cGMP levels | [1] |

| Cyclic GMP levels | Human T-cell line CEM | This compound treatment | No change in cGMP levels | [1] |

Experimental Protocols

The central measurable outcome of this compound's initial signaling is the increase in intracellular cGMP. The following is a detailed methodology for a competitive enzyme immunoassay (ELISA) to quantify cGMP levels in cell lysates, a common method used in such studies.

Measurement of Intracellular cGMP by Competitive ELISA

Objective: To quantify the concentration of cGMP in B-lymphocyte cell lysates following treatment with this compound.

Principle: This assay is based on the competition between cGMP in the sample and a known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) for binding to a limited number of anti-cGMP antibody binding sites. The amount of enzyme-conjugated cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Materials:

-

B-lymphocyte cell culture

-

This compound (synthetic, high purity)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA Kit (commercially available)

-

Anti-rabbit IgG coated microtiter plate

-

cGMP standard

-

Rabbit anti-cGMP antibody

-

Peroxidase-cGMP tracer conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate B-lymphocytes at a desired density in a multi-well plate and culture under appropriate conditions.

-

Treat cells with varying concentrations of this compound for a defined period. Include a vehicle-only control.

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add 1 ml of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inhibit phosphodiesterase activity.

-

Incubate at room temperature for 20 minutes.

-

Scrape the cells and homogenize the suspension by pipetting.

-

Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP.

-

-

ELISA Protocol (example based on a typical kit):

-

Prepare a standard curve by serially diluting the cGMP standard in lysis buffer.

-

Add 50 µL of each standard, sample supernatant, and blank (lysis buffer only) to the wells of the anti-rabbit IgG coated plate in duplicate.

-

Add 25 µL of the diluted Peroxidase-cGMP tracer to each well.

-

Add 50 µL of the diluted rabbit anti-cGMP antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells multiple times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

-

Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the cell lysate.

-

Caption: Experimental workflow for measuring this compound-induced cGMP changes.

Conclusion and Future Directions

This compound is a key hormonal regulator of B-cell differentiation in avians, with its primary signaling mechanism involving the elevation of intracellular cGMP. While the link to cGMP is established, the complete downstream signaling cascade remains an area for further investigation. Key future research directions should include:

-

Receptor Identification: The identification and characterization of the specific B-cell surface receptor for this compound is a critical next step.

-

Elucidation of Downstream Effectors: Experimental validation of the involvement of Protein Kinase G and the identification of its downstream phosphorylation targets are necessary to fully map the pathway.

-

Transcriptional Profiling: High-throughput sequencing methods could be employed to identify the specific genes and transcription factors that are modulated by this compound signaling to drive B-cell differentiation.

A deeper understanding of the this compound signaling pathway will not only provide fundamental insights into B-cell immunology but could also inform the development of novel immunomodulatory therapeutics.

References

- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. cGMP signaling: a potential therapeutic target for neurodegeneration in glaucoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 7. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Design and Production of Monoclonal Antibodies Against Bursin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and production of monoclonal antibodies (mAbs) targeting the tripeptide Bursin (H-Lys-His-Gly-NH2). The protocols outlined below cover the entire workflow, from antigen design to antibody purification and characterization.

Introduction to this compound and Monoclonal Antibody Production

This compound is a tripeptide with the sequence Lys-His-Gly-NH2, first identified in the bursa of Fabricius in birds. It plays a role in the differentiation of B-lymphocytes.[1] Monoclonal antibodies specific to this compound are valuable tools for studying its biological functions, developing diagnostic assays, and potentially for therapeutic applications. This document details the hybridoma technology approach for generating these specific mAbs.

Antigen Design and Preparation

Due to its small size, this compound is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit a robust immune response.[2][3]

Protocol 2.1: Design of the this compound Peptide Antigen

-

Peptide Sequence: The target peptide is the this compound sequence: H-Lys-His-Gly-NH2.

-

Addition of a Linker: To facilitate conjugation to a carrier protein without masking the peptide sequence, a cysteine (Cys) residue is typically added to the N-terminus of the peptide. The modified sequence will be: H-Cys-Lys-His-Gly-NH2. The thiol group of the cysteine will be used for conjugation.[4][5]

Protocol 2.2: Conjugation of this compound Peptide to a Carrier Protein

This protocol describes the conjugation of the synthesized this compound peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide crosslinker.

Materials:

-

Synthesized this compound peptide with an N-terminal Cysteine (5 mg)

-

Keyhole Limpet Hemocyanin (KLH) (5 mg)

-

m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

PD-10 desalting column

-

Reaction tubes

-

Magnetic stirrer

Procedure:

-

Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).[6]

-

Dissolve 3 mg of MBS in 200 µL of DMF.[6]

-

Add 70 µL of the MBS solution to the KLH solution while gently stirring.[6]

-

Incubate the mixture for 30 minutes at room temperature with continuous stirring.

-

Separate the activated KLH from unreacted MBS using a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0).[6]

-

Dissolve 5 mg of the Cys-Bursin peptide in 100 µL of DMF.[6]

-

Immediately add the dissolved peptide to the activated KLH solution.

-

Adjust the pH of the reaction mixture to 7.0-7.5 by adding small increments of 0.1 N NaOH.

-

Incubate the conjugation reaction for 3 hours at room temperature with gentle stirring.

-

Dialyze the conjugate against PBS overnight at 4°C to remove uncoupled peptide.[5]

-

Determine the protein concentration of the conjugate using a BCA protein assay.

-

Store the this compound-KLH conjugate at -20°C in small aliquots.

| Parameter | Value | Reference |

| Peptide Amount | 5 mg | [6] |

| Carrier Protein (KLH) Amount | 5 mg | [6] |

| Crosslinker (MBS) Amount | 3 mg | [6] |

| Final Conjugate Storage | -20°C | General Lab Practice |

Immunization of Mice

Protocol 3.1: Mouse Immunization with this compound-KLH Conjugate

This protocol outlines the immunization schedule for BALB/c mice to generate an immune response against the this compound peptide.

Materials:

-

This compound-KLH conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile PBS

-

Syringes and needles (23-25 gauge)

-

BALB/c mice (6-8 weeks old)

Procedure:

-

Primary Immunization (Day 0):

-

Booster Immunizations (Day 14 and Day 28):

-

Prepare an emulsion by mixing 50 µg of the this compound-KLH conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion subcutaneously.[7]

-

-

Test Bleed (Day 35):

-

Collect a small amount of blood from the tail vein to test the antibody titer by ELISA.

-

-

Final Boost (3 days before fusion):

-

If the antibody titer is high, administer a final intravenous or intraperitoneal injection of 50-100 µg of the this compound-KLH conjugate in sterile PBS (without adjuvant).[8]

-

| Parameter | Day 0 (Primary) | Day 14 & 28 (Boosters) | 3 Days Pre-Fusion (Final Boost) | Reference |

| Antigen Dose | 100 µg | 50 µg | 50-100 µg | [8] |

| Adjuvant | CFA | IFA | None | [7][8] |

| Route of Administration | Subcutaneous | Subcutaneous | Intravenous/Intraperitoneal | [7][8] |

Hybridoma Production

The generation of hybridoma cells involves the fusion of antibody-producing spleen cells from the immunized mouse with immortal myeloma cells.[9]

Protocol 4.1: Cell Fusion and Hybridoma Selection

Materials:

-

Spleen from an immunized mouse

-

SP2/0 myeloma cells

-

Polyethylene glycol (PEG) 1500

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

-

HT supplement (Hypoxanthine, Thymidine)

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Aseptically remove the spleen from the euthanized, immunized mouse.

-

Prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

-

Count the splenocytes and SP2/0 myeloma cells. Mix them at a ratio of 5:1 (splenocytes:myeloma cells).

-

Co-pellet the cells by centrifugation (200 x g for 10 minutes).

-

Gently add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute, followed by the slow addition of 10 mL of serum-free RPMI-1640 over 5 minutes.

-

Centrifuge the cells (150 x g for 5 minutes) and resuspend the pellet in HAT-supplemented RPMI-1640 with 20% FBS.

-

Plate the cell suspension into 96-well plates.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.

-

After 14 days, switch to HT-supplemented medium.

-

Screen the supernatants for the presence of anti-Bursin antibodies when hybridoma colonies are visible (typically 10-14 days post-fusion).

| Parameter | Value | Reference |

| Splenocyte to Myeloma Ratio | 5:1 | General Protocol |

| Fusion Agent | PEG 1500 | General Protocol |

| Selection Medium | HAT Medium | [9] |

| Incubation Conditions | 37°C, 5% CO2 | General Protocol |

Screening of Hybridomas

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to screen the hybridoma culture supernatants for the presence of antibodies that specifically bind to the this compound peptide.[9]

Protocol 5.1: ELISA for Anti-Bursin Antibody Screening

Materials:

-

This compound peptide (unconjugated)

-

This compound-BSA conjugate (for coating)

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Hybridoma supernatants

-

HRP-conjugated goat anti-mouse IgG secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

-

Wash the plate three times with wash buffer.

-

Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[10]

-

Wash the plate three times with wash buffer.

-

Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm. Wells with a high absorbance are considered positive.

| Parameter | Concentration/Time | Reference |

| Coating Antigen Concentration | 1-10 µg/mL | [10] |

| Blocking Time | 1-2 hours | [10] |

| Primary Antibody Incubation | 1-2 hours | General Protocol |

| Secondary Antibody Incubation | 1 hour | General Protocol |

| Substrate Incubation | 15-30 minutes |

Cloning, Expansion, and Antibody Purification

Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Selected clones are then expanded to produce larger quantities of the monoclonal antibody, which is subsequently purified from the culture supernatant.

Protocol 6.1: Antibody Purification using Protein A/G Chromatography

Materials:

-

Hybridoma culture supernatant

-

Protein A/G affinity column

-

Binding buffer (e.g., PBS, pH 7.4)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

-

Neutralization buffer (e.g., 1 M Tris, pH 8.5)

-

Collection tubes

Procedure:

-

Clarify the hybridoma supernatant by centrifugation (10,000 x g for 15 minutes) or filtration (0.45 µm filter) to remove cells and debris.[11]

-

Equilibrate the Protein A/G column with binding buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound antibody with elution buffer, collecting 1 mL fractions into tubes containing neutralization buffer.

-

Pool the antibody-containing fractions and dialyze against PBS overnight at 4°C.

-

Measure the antibody concentration by absorbance at 280 nm (A280 of 1.4 = 1 mg/mL IgG).[12]

-

Assess the purity by SDS-PAGE.

| Parameter | Value | Reference |

| Supernatant Clarification | 10,000 x g for 15 min or 0.45 µm filter | [11] |

| Elution Buffer pH | 2.5 - 3.0 | General Protocol |

| Extinction Coefficient (IgG) | A280 of 1.4 for 1 mg/mL | [12] |

| Expected Purity | >95% | General Protocol |

Visualizations

Caption: Workflow for Monoclonal Antibody Production against this compound.

Caption: Principle of ELISA for Hybridoma Screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Custom Peptide Antigens for Antibody Generation | AltaBioscience [altabioscience.com]

- 3. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]